molecular formula C14H8O3 B15209371 Cycloocta[f]isobenzofuran-1,3-dione CAS No. 28979-93-3

Cycloocta[f]isobenzofuran-1,3-dione

Cat. No.: B15209371
CAS No.: 28979-93-3
M. Wt: 224.21 g/mol
InChI Key: VLEVFSQSNBCSEB-UHFFFAOYSA-N
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Description

Cycloocta[f]isobenzofuran-1,3-dione is a complex organic compound belonging to the class of heterocyclic aromatic compounds It is characterized by its fused ring structure, which includes a benzofuran moiety and a dione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloocta[f]isobenzofuran-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diacid chloride with a diamine can lead to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cycloocta[f]isobenzofuran-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Cycloocta[f]isobenzofuran-1,3-dione has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Cycloocta[f]isobenzofuran-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Cycloocta[f]isobenzofuran-1,3-dione is similar to other heterocyclic aromatic compounds such as benzofurans, isobenzofurans, and diones. its unique fused ring structure and dione functionality set it apart from these compounds. Some similar compounds include:

  • Benzofuran

  • Isobenzofuran

  • Dione derivatives

Properties

CAS No.

28979-93-3

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

5-oxatricyclo[7.6.0.03,7]pentadeca-1,3(7),8,10,12,14-hexaene-4,6-dione

InChI

InChI=1S/C14H8O3/c15-13-11-7-9-5-3-1-2-4-6-10(9)8-12(11)14(16)17-13/h1-8H

InChI Key

VLEVFSQSNBCSEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2=CC3=C(C=C2C=C1)C(=O)OC3=O

Origin of Product

United States

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